![molecular formula C17H16F2N2O B3461817 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3461817.png)
1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound features a piperazine ring substituted with two fluorinated benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 2-fluorophenylpiperazine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent like dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: A base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 2-fluorophenylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2-fluorobenzoic acid and 2-fluorophenylpiperazine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. Research indicates that derivatives of piperazine can exhibit significant cytotoxicity against various cancer cell lines while minimizing toxicity to healthy cells.
- Molecular Docking Studies : Molecular docking techniques have been employed to understand the interaction of these compounds with biological targets. For instance, a study reported that certain derivatives demonstrated the ability to bind effectively to DNA-topoisomerase II complexes, which are critical in cancer treatment strategies .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the piperazine structure can enhance anticancer activity. Compounds containing fluorine substituents showed promising results, with some exhibiting lower cytotoxicity towards normal cells compared to established chemotherapeutics like doxorubicin .
Case Study: BS230 Compound
The compound BS230, a derivative of this compound, was tested for its antiproliferative activity against MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. Results indicated a significant reduction in MCF7 cell viability while maintaining lower toxicity towards MCF10A cells, suggesting its potential as a safer alternative in cancer therapy .
Neuropharmacological Applications
The piperazine scaffold is known for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Compounds similar to this compound have shown promise in:
- Dopamine and Serotonin Modulation : Research indicates that piperazine derivatives can influence the reuptake and release of neurotransmitters such as dopamine and serotonin. This mechanism is akin to that of certain recreational drugs but with reduced abuse potential .
- Potential Treatment for Depression : Given their action on neurotransmitter systems, these compounds are being investigated for their potential use in treating depression and anxiety disorders. The ability to modify the piperazine structure could lead to new antidepressant agents with improved efficacy and safety profiles .
Synthesis and Development
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available piperazines and fluorinated benzoyl chlorides.
- Reaction Conditions : Standard methods include nucleophilic substitution reactions under controlled conditions to ensure high yields and purity of the final product .
- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity levels.
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-chlorobenzoyl)-4-(2-chlorophenyl)piperazine
- 1-(2-bromobenzoyl)-4-(2-bromophenyl)piperazine
- 1-(2-methylbenzoyl)-4-(2-methylphenyl)piperazine
Comparison: 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various receptors, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F2N2O. The compound features a piperazine ring substituted with both a fluorobenzoyl group and a fluorophenyl group. The presence of fluorine atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest for drug development.
Interaction with Receptors
Preliminary studies indicate that this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial for mood regulation and reward pathways in the brain. These interactions suggest that the compound could have implications in treating mood disorders or neurological conditions.
Potential Therapeutic Applications
The compound has been investigated for various therapeutic applications, particularly in the fields of oncology and neurology. Its unique structure may allow it to act as a lead compound for developing new drugs targeting specific receptor systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Below is a comparative table of similar compounds that may provide insights into its unique pharmacological profile:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-Fluorobenzyl)piperazine | C11H15FN2 | Contains a single fluorobenzyl group; used in similar studies. |
1-(3-Fluorobenzoyl)-4-(4-fluorophenyl)piperazine | C17H16F2N2O | Similar structure but different substitution pattern; potential for varied activity. |
1-(3-Fluorobenzoyl)-4-(3-fluorophenyl)piperazine | C17H16F2N2O | Another variant with different positions of substituents; may exhibit distinct properties. |
1-(4-Fluorophenyl)piperazine | C11H12FN | A simpler structure that serves as a precursor for more complex derivatives. |
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit varying degrees of biological activity, particularly in anticancer studies. For example, studies on phenylpiperazine derivatives have shown promising results in inhibiting cancer cell proliferation while maintaining lower toxicity towards healthy cells .
Anticancer Activity
In a recent study, phenylpiperazine derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that specific substitutions on the piperazine ring could enhance cytotoxicity against cancer cells while minimizing adverse effects on normal cells . This highlights the importance of structural modifications in developing effective therapeutic agents.
The mechanism of action for this compound likely involves its interaction with neurotransmitter systems, specifically through modulation of serotonin and dopamine pathways. This can lead to alterations in cellular signaling that may affect mood regulation and neuroprotection.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKOUBMXBABJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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